molecular formula C16H26O2 B13761955 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate CAS No. 72928-25-7

3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate

Cat. No.: B13761955
CAS No.: 72928-25-7
M. Wt: 250.38 g/mol
InChI Key: BJWDLKYOQKQDLM-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate is an organic compound known for its unique structure and properties. It is primarily used in the fragrance industry due to its pleasant aroma. The compound is a derivative of cyclohexene and is characterized by its complex molecular structure, which includes a cyclohexene ring and a butenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate typically involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving large-scale production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma. The compound’s molecular structure allows it to bind effectively to these receptors, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate stands out due to its specific combination of a cyclohexene ring and a butenyl group, which imparts unique olfactory properties. Its synthesis and applications in the fragrance industry further highlight its distinctiveness compared to other similar compounds.

Properties

CAS No.

72928-25-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

3-(4-methylcyclohex-3-en-1-yl)but-3-enyl 2-methylbutanoate

InChI

InChI=1S/C16H26O2/c1-5-13(3)16(17)18-11-10-14(4)15-8-6-12(2)7-9-15/h6,13,15H,4-5,7-11H2,1-3H3

InChI Key

BJWDLKYOQKQDLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCCC(=C)C1CCC(=CC1)C

Origin of Product

United States

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